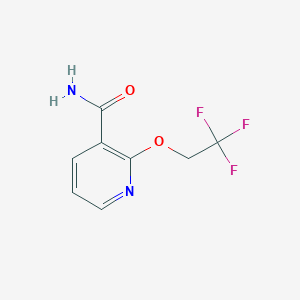

2-(2,2,2-Trifluoroethoxy)nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Herbicide Applications

2-(2,2,2-Trifluoroethoxy)nicotinamide is used as a key intermediate in synthesizing highly efficient herbicides like trifloxysulfuron. The compound is derived from nicotinamide through processes like Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, achieving a yield of up to 48.7% based on nicotinamide (Zuo Hang-dong, 2010).

Crystallographic Studies

In crystallography, this compound contributes to the formation of centrosymmetric R 2 2(8) hydrogen-bonded dimers in nicotinamide molecules. The compound forms layers of nicotinamide dimers and disordered 2,2,2-trifluoroethanol molecules, showing interactions like N—H⋯O, N—H⋯N, O—H⋯N, and others (J. Bardin et al., 2009).

Enhancing Tumor Irradiation Response

Nicotinamide has been evaluated for its ability to reduce tumor hypoxia, thereby enhancing the irradiation response of tumors. It significantly reduced acute hypoxia in tumors and modified the fluctuations in microregional oxygen delivery, indicating its potential in radiation therapy (D. Chaplin et al., 1990).

Biological and Cosmetic Applications

Nicotinamide acts as an antioxidant and is involved in oxidation-reduction reactions in biological systems. It has a role in the prevention and treatment of skin diseases like acne and is being explored for its potential in various cosmetic applications (N. Otte et al., 2005).

Influence on Stem Cell Survival and Differentiation

In stem cell research, nicotinamide promotes cell survival and differentiation. It inhibits the phosphorylation of myosin light chain and acts as an inhibitor of multiple kinases, influencing stem cell pluripotency and differentiation (Ya Meng et al., 2018).

Hydrogen Bonding in Supramolecular Chemistry

Nicotinamide is employed in the construction of low-dimensional silver(I) architectures through amide–amide hydrogen bonds, influencing the formation of lamellar structures in coordination chemistry (C. Aakeröy, 1998).

Metabolic Impact in Aging and Disease

Nicotinamide influences cellular metabolism and aging through its role in NAD-biosynthetic activity and impacts cellular processes like oxidative stress response, apoptosis, and insulin resistance. It also plays a crucial role in cancer cell metabolism and is being explored as a target for antitumor therapies (A. Garten et al., 2015).

Dermatological Applications

Nicotinamide is used in dermatology for treating skin conditions like acne vulgaris, melasma, and atopic dermatitis. Its role in nonmelanoma cancer prophylaxis and other cosmetic indications is also significant (E. Forbat et al., 2017).

Eigenschaften

IUPAC Name |

2-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2/c9-8(10,11)4-15-7-5(6(12)14)2-1-3-13-7/h1-3H,4H2,(H2,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVOIFDHPCUWSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OCC(F)(F)F)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26727220 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(4-Bromo-2-fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2474047.png)

![2-[(1S,2S)-2-Benzylcyclopropyl]acetic acid](/img/structure/B2474049.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone](/img/structure/B2474057.png)

![2-(4-(isopropylthio)phenyl)-1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)ethanone](/img/structure/B2474058.png)

![(4-chlorophenyl)[4-(4-fluorophenyl)-1H-pyrrol-3-yl]methanone](/img/structure/B2474060.png)